

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

CAS number and molecular weight

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Compound of Interest

Compound Name: (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

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An In-Depth Technical Guide to (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Abstract: This technical guide provides a comprehensive overview of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan**, a natural homoisoflavan isolated from the resin of Dracaena species. This document details its chemical identity, physicochemical properties, natural sourcing, and potential for further scientific investigation. Designed for researchers in natural product chemistry, pharmacology, and drug development, this guide synthesizes current knowledge and presents detailed methodologies for its study. We will explore its structural characteristics and place it within the broader context of flavonoid research, outlining potential biological activities and suggesting avenues for future exploration.

Core Compound Identification and Physicochemical Properties

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a chiral natural product belonging to the homoisoflavan subclass of flavonoids. Its core structure consists of a chromane ring system linked to a benzyl group. The specific stereochemistry at the C3 position, designated as (R), is a critical determinant of its three-dimensional conformation and subsequent biological interactions.

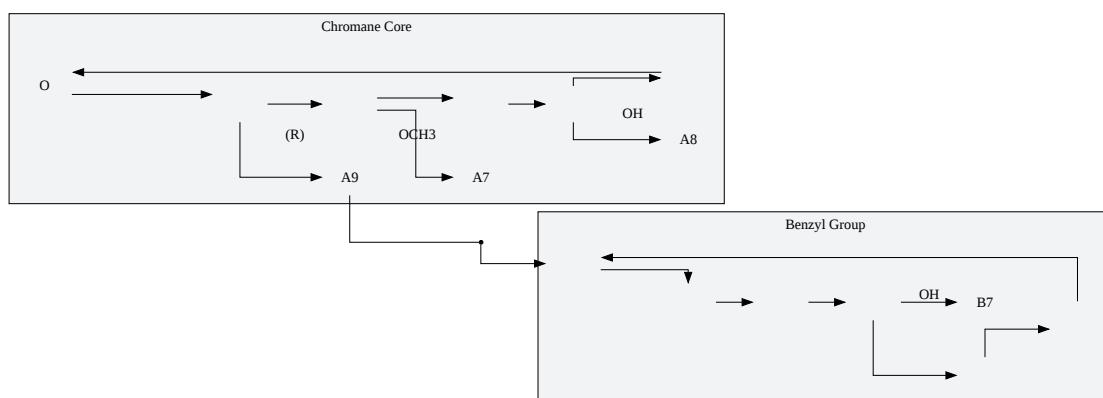
Precise identification is paramount for any research endeavor. The fundamental chemical and physical properties of this compound are summarized below.

Property	Value	Source(s)
CAS Number	770729-35-6	[1] [2] [3] [4]
Molecular Formula	C ₁₇ H ₁₈ O ₄	[1] [2] [3]
Molecular Weight	286.32 g/mol	[1] [2]
Canonical SMILES	COC1=C2C(C--INVALID-LINK--CO2)=CC(=C1)O	[2] [3]
Natural Source(s)	Red resin of Dracaena cochininchinensis, Dracaena draco	[1] [3] [4] [5]
Chemical Class	Homoisoflavan, Flavonoid	[5]

Chemical Structure

The structural arrangement of hydroxyl and methoxy groups on the aromatic rings dictates the molecule's polarity, solubility, and potential for forming hydrogen bonds with biological targets.

Structure of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

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Caption: Chemical structure of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan**.

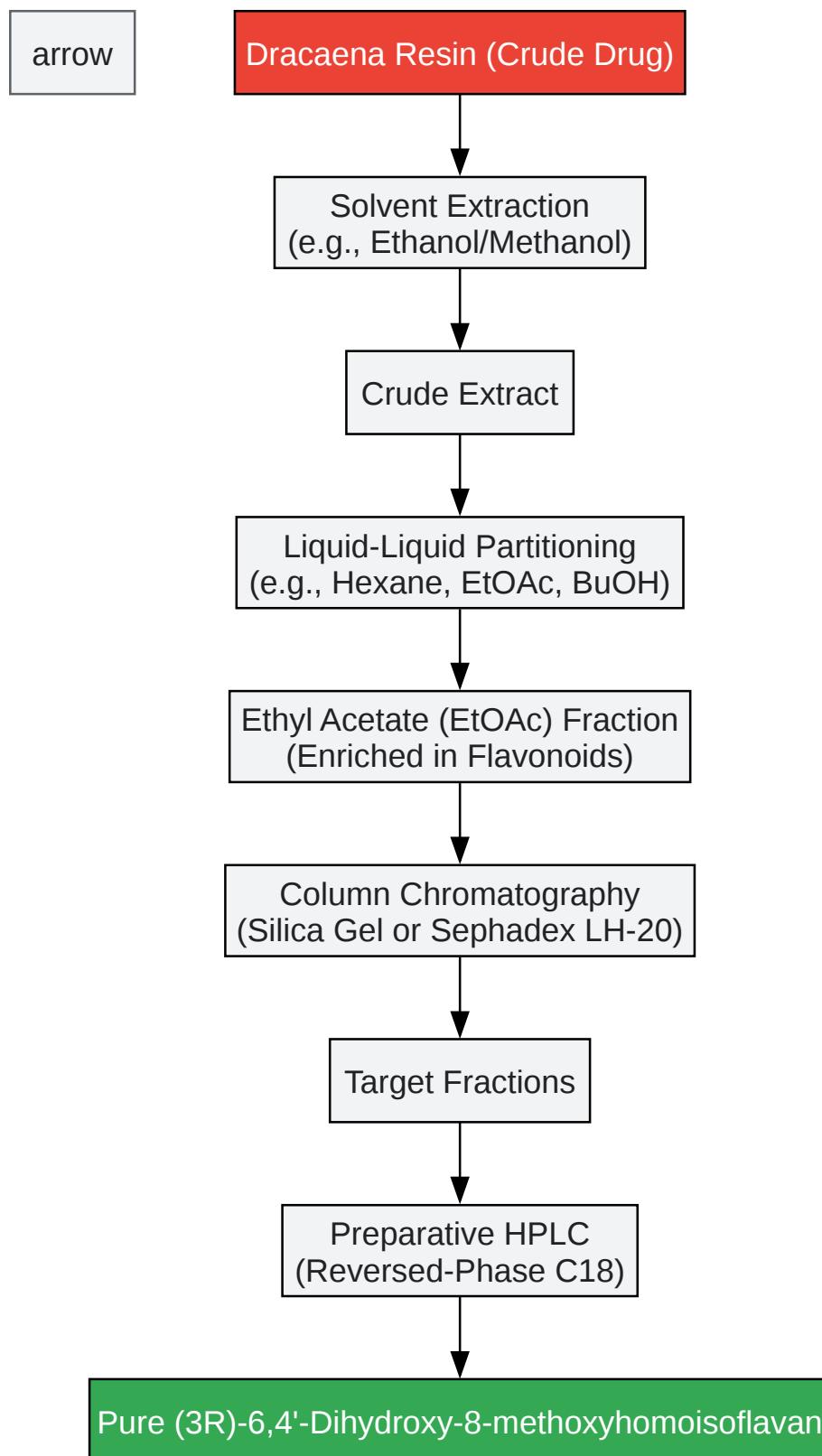
Natural Occurrence and Isolation Strategy

This homoisoflavan is a constituent of "Dragon's Blood," the red resin derived from plants of the *Dracaena* genus, notably *Dracaena cochinchinensis*^{[1][3][4]}. This resin has a long history in traditional medicine, and its complex chemical composition, rich in flavonoids, is responsible for its purported therapeutic effects.

The isolation of a pure compound from such a complex matrix is a multi-step process requiring careful selection of chromatographic techniques. The causality behind a typical workflow is to systematically fractionate the crude extract based on polarity, progressively enriching the target compound until purity is achieved.

General Isolation Workflow

The following diagram outlines a logical workflow for the isolation of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** from its natural source. This process ensures a systematic and reproducible approach to obtaining the compound for further study.

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Caption: Generalized workflow for isolating homoisoflavanoids from Dracaena resin.

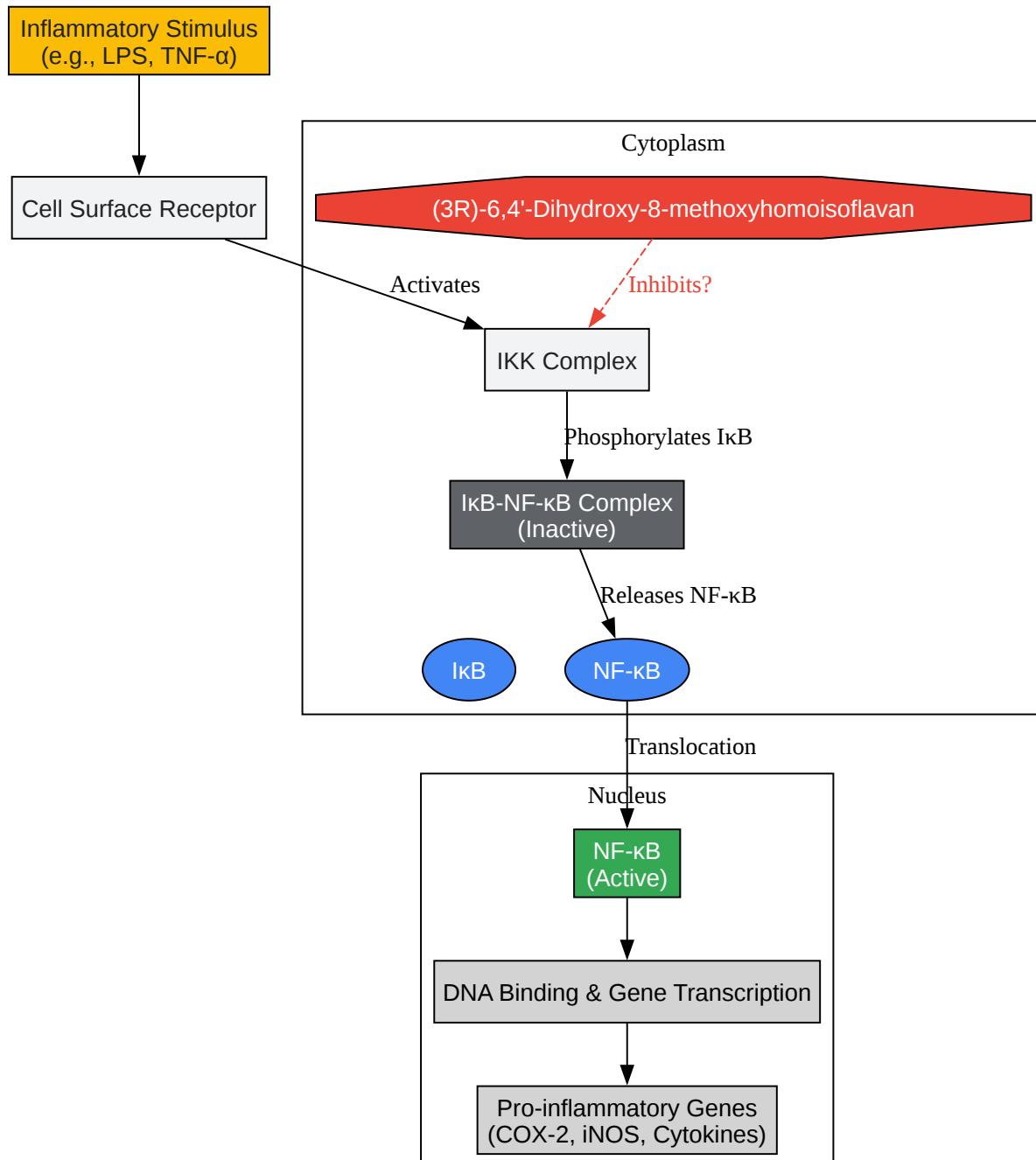
Potential Biological Activity and Research Directions

While specific bioactivity data for **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** is not extensively published, its classification as a flavonoid provides a strong basis for hypothesizing its therapeutic potential. Flavonoids as a class are well-documented for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects[6].

The structural motifs within this molecule—specifically the phenolic hydroxyl groups—are key functional features. These groups can act as hydrogen donors and radical scavengers, suggesting a potent antioxidant capacity. This antioxidant potential may, in turn, modulate cellular signaling pathways that are sensitive to redox state.

Hypothesized Mechanism of Action: Modulation of Inflammatory Pathways

A common mechanism for anti-inflammatory flavonoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. The diagram below illustrates a potential point of intervention for a bioactive flavonoid.



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Caption: Potential inhibition of the NF-κB inflammatory pathway by flavonoids.

Experimental Protocol: Isolation and Purification

This section provides a detailed, self-validating methodology for the isolation of **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** from Dracaena resin. The rationale behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Objective: To isolate and purify **(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan** to >95% purity for analytical and biological studies.

Materials:

- Dried, powdered Dracaena cochinchinensis resin
- Solvents: n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (BuOH), Methanol (MeOH), HPLC-grade Acetonitrile (ACN) and Water
- Silica gel (200-300 mesh) for column chromatography
- Sephadex LH-20
- Preparative C18 HPLC column

Methodology:

- Extraction:
 - Step 1.1: Macerate 500 g of powdered resin in 5 L of 95% ethanol at room temperature for 72 hours, with occasional agitation. The high ethanol concentration efficiently extracts a broad range of semi-polar compounds, including flavonoids.
 - Step 1.2: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethanol extract.
- Solvent Partitioning (Fractionation):
 - Step 2.1: Suspend the crude extract (approx. 50 g) in 1 L of water and perform sequential liquid-liquid partitioning with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). This separates compounds based on polarity.

- Rationale: Hexane removes non-polar lipids and sterols. Ethyl acetate captures medium-polarity compounds like many flavonoids. Butanol extracts more polar glycosides. The target compound is expected to be in the ethyl acetate fraction.
- Step 2.2: Concentrate the ethyl acetate fraction in vacuo to yield the enriched flavonoid fraction.
- Open Column Chromatography:
 - Step 3.1: Subject the EtOAc fraction (approx. 10 g) to silica gel column chromatography. Elute with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane-EtOAc 9:1 -> 1:1 -> 100% EtOAc).
 - Rationale: This step separates compounds based on their affinity for the polar silica stationary phase. Less polar compounds elute first.
 - Step 3.2: Collect fractions (20 mL each) and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
- Size Exclusion Chromatography:
 - Step 4.1: Further purify the target-containing fractions on a Sephadex LH-20 column using 100% methanol as the mobile phase.
 - Rationale: Sephadex LH-20 separates molecules primarily by size, but also by polarity, effectively removing polymeric tannins and other contaminants.
- Final Purification by Preparative HPLC:
 - Step 5.1: Dissolve the semi-purified fraction in methanol and inject onto a preparative C18 HPLC column.
 - Step 5.2: Elute with an isocratic or gradient system of acetonitrile and water (e.g., 45% ACN in water). Monitor the eluent at a suitable wavelength (e.g., 280 nm).
 - Rationale: Reversed-phase HPLC provides high-resolution separation based on hydrophobicity, yielding a highly pure compound.

- Step 5.3: Collect the peak corresponding to the target compound and verify its purity (>95%) by analytical HPLC.

Conclusion and Future Perspectives

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan represents a promising natural product for further investigation. Its well-defined chemical structure and origin from a medicinally significant plant resin underscore its potential. This guide has established its core chemical identity and provided a robust framework for its isolation and purification.

Future research should focus on:

- Comprehensive Spectroscopic Analysis: Full characterization using 1D/2D NMR, HR-MS, and X-ray crystallography to unequivocally confirm its structure and stereochemistry.
- In-depth Biological Screening: Evaluating its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities using validated *in vitro* assays.
- Mechanistic Studies: Elucidating the molecular mechanisms behind any observed biological activities, including target identification and pathway analysis.
- Synthetic Strategies: Developing a total synthesis route to enable the production of analogues for structure-activity relationship (SAR) studies.

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